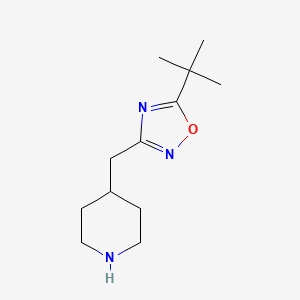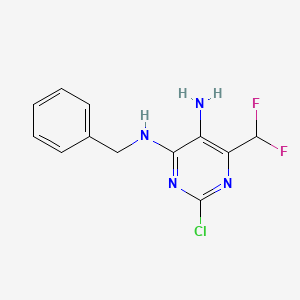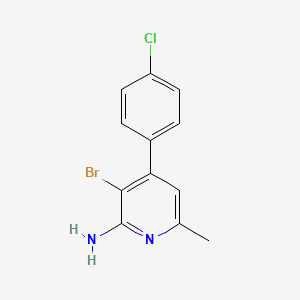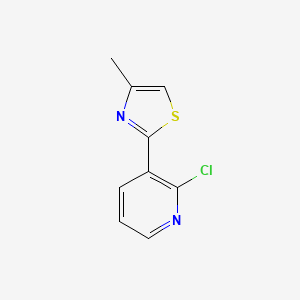
3-(3-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chlorophenyl group at position 3 and a methylsulfonyl group at position 4 of the pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrazole typically involves the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate to form 3-(3-chlorophenyl)hydrazine. This intermediate is then reacted with methylsulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Reaktionstypen
3-(3-Chlorphenyl)-4-(methylsulfonyl)-1H-pyrazol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Chlorphenylgruppe kann nukleophile Substitutionsreaktionen mit Nukleophilen wie Aminen oder Thiolen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in sauren oder neutralen Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Sulfonderivaten.
Reduktion: Bildung der entsprechenden Amine oder Alkohole.
Substitution: Bildung von substituierten Pyrazolderivaten.
Wissenschaftliche Forschungsanwendungen
3-(3-Chlorphenyl)-4-(methylsulfonyl)-1H-pyrazol hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Auf seine potenziellen Eigenschaften als bioaktive Verbindung mit antimikrobiellen oder antikanzerogenen Eigenschaften untersucht.
Medizin: Für seine potenziellen therapeutischen Wirkungen und als Leitstruktur in der Medikamentenentwicklung erforscht.
Industrie: Wird bei der Entwicklung von Agrochemikalien und Materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 3-(3-Chlorphenyl)-4-(methylsulfonyl)-1H-pyrazol beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu ihren biologischen Wirkungen führt. Zum Beispiel kann sie als Inhibitor von Proteinkinasen wirken, die eine entscheidende Rolle in der Zellsignalübertragung spielen. Die genauen molekularen Zielstrukturen und Wege, die beteiligt sind, hängen von der spezifischen Anwendung und dem Kontext ihrer Verwendung ab.
Wirkmechanismus
The mechanism of action of 3-(3-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(3-Chlorphenyl)-1H-pyrazol: Fehlt die Methylsulfonylgruppe, was sich auf seine chemische Reaktivität und biologische Aktivität auswirken kann.
4-(Methylsulfonyl)-1H-pyrazol: Fehlt die Chlorphenylgruppe, was sich auf seine Gesamteigenschaften und Anwendungen auswirken kann.
Einzigartigkeit
3-(3-Chlorphenyl)-4-(methylsulfonyl)-1H-pyrazol ist aufgrund des Vorhandenseins sowohl der Chlorphenyl- als auch der Methylsulfonylgruppe einzigartig. Diese Kombination verleiht ihm eindeutige chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen macht.
Eigenschaften
Molekularformel |
C10H9ClN2O2S |
|---|---|
Molekulargewicht |
256.71 g/mol |
IUPAC-Name |
5-(3-chlorophenyl)-4-methylsulfonyl-1H-pyrazole |
InChI |
InChI=1S/C10H9ClN2O2S/c1-16(14,15)9-6-12-13-10(9)7-3-2-4-8(11)5-7/h2-6H,1H3,(H,12,13) |
InChI-Schlüssel |
VKGYGBURIQGTDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C(NN=C1)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B11786410.png)



![5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole](/img/structure/B11786434.png)

![tert-Butyl 1-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11786441.png)

